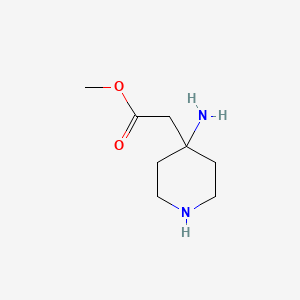amine](/img/structure/B13071763.png)
[(2,6-Dimethylphenyl)methyl](2-ethoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylphenyl)methylamine is an organic compound with the molecular formula C13H21NO It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions, and the amine group is attached to a 2-ethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)methylamine typically involves the reaction of 2,6-dimethylbenzyl chloride with 2-ethoxyethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of (2,6-Dimethylphenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The ethoxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is usually conducted in an inert solvent, such as tetrahydrofuran (THF), at low temperatures.
Substitution: Halogenating agents, such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), are used to introduce halogen atoms. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Corresponding amine or alkane.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(2,6-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. It can also interact with cell surface receptors, modulating cell signaling and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2,6-Dimethylphenyl)methylamine can be compared with other similar compounds, such as:
[(2,6-Dimethylphenyl)methyl]amine: Lacks the ethoxyethyl group, making it less versatile in terms of functional group modifications.
(2,6-Dimethylphenyl)methylamine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group. This slight difference can affect its reactivity and applications.
(2,6-Dimethylphenyl)methylamine: Contains a chloroethyl group, making it more reactive towards nucleophilic substitution reactions.
The uniqueness of (2,6-Dimethylphenyl)methylamine lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[(2,6-dimethylphenyl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C13H21NO/c1-4-15-9-8-14-10-13-11(2)6-5-7-12(13)3/h5-7,14H,4,8-10H2,1-3H3 |
InChI Key |
OMOGHKHTOJJDNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



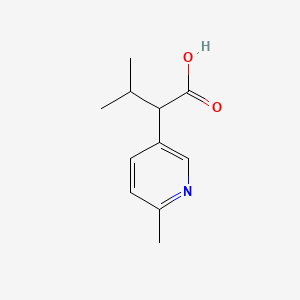
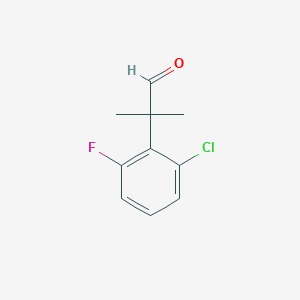
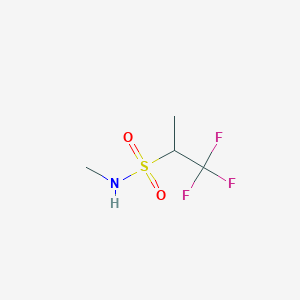
![2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid](/img/structure/B13071718.png)
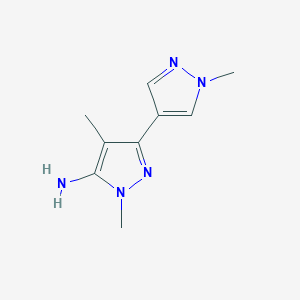
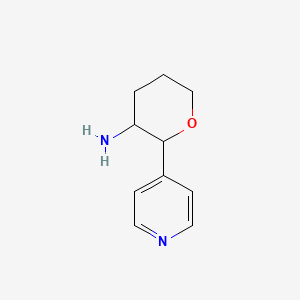

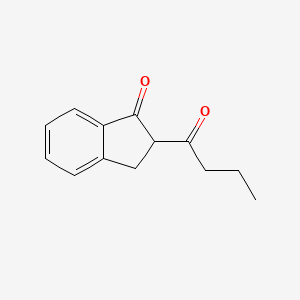

![1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13071745.png)
![7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071757.png)
![3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13071764.png)
